

4-Bromo-1-isopropyl-1H-imidazole CAS number lookup

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Compound of Interest

Compound Name: 4-Bromo-1-isopropyl-1H-imidazole

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An In-depth Technical Guide to **4-Bromo-1-isopropyl-1H-imidazole**

Topic: **4-Bromo-1-isopropyl-1H-imidazole** CAS Number: 623577-60-6

This technical guide provides comprehensive information on **4-Bromo-1-isopropyl-1H-imidazole** for researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, and key applications as a versatile building block in medicinal chemistry.

Compound Identification and Properties

4-Bromo-1-isopropyl-1H-imidazole is a halogenated heterocyclic compound. The presence of a bromine atom on the imidazole ring makes it a valuable intermediate for introducing the 1-isopropyl-1H-imidazol-4-yl moiety into more complex molecules, primarily through metal-catalyzed cross-coupling reactions.

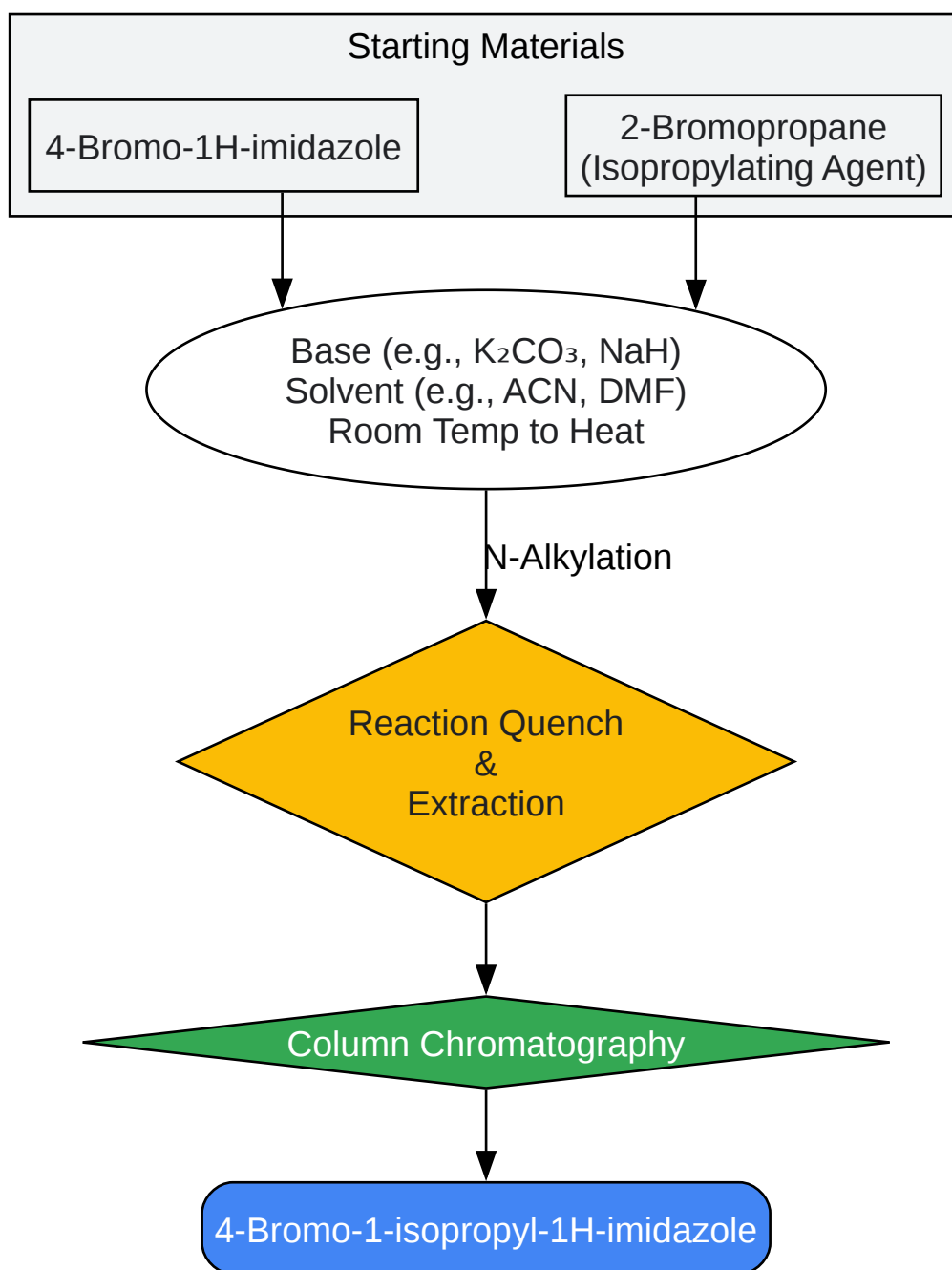
Property	Data	Source(s)
CAS Number	623577-60-6	[1][2]
Molecular Formula	C ₆ H ₉ BrN ₂	[1][2]
Molecular Weight	189.05 g/mol	[2]
Synonyms	4-bromo-1-(propan-2-yl)-1H-imidazole	N/A
SMILES	<chem>CC(C)n1cc(Br)nc1</chem>	N/A

Synthesis of 4-Bromo-1-isopropyl-1H-imidazole

A direct, published synthesis for **4-Bromo-1-isopropyl-1H-imidazole** is not readily available in the reviewed literature. However, a logical and common synthetic route involves the N-alkylation of the commercially available precursor, 4-Bromo-1H-imidazole. The protocol described below is a representative method adapted from general procedures for the N-alkylation of imidazole derivatives.[3][4][5]

Proposed Synthetic Workflow: N-Isopropylation

The synthesis proceeds via the nucleophilic substitution of an isopropylating agent (e.g., 2-bromopropane) by the deprotonated 4-Bromo-1H-imidazole. The use of a base is crucial to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.



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Caption: Proposed synthetic workflow for **4-Bromo-1-isopropyl-1H-imidazole**.

Experimental Protocol: N-Isopropylation of 4-Bromo-1H-imidazole

Materials:

- 4-Bromo-1H-imidazole (1.0 equivalent)
- 2-Bromopropane (1.2 equivalents)
- Potassium carbonate (K_2CO_3 , 2.0 equivalents), anhydrous
- Acetonitrile (ACN), anhydrous

Procedure:

- To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1H-imidazole and anhydrous potassium carbonate.
- Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask to form a suspension.
- Stir the suspension at room temperature for 15 minutes.
- Add 2-bromopropane dropwise to the stirred suspension.
- Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
- Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
- Purify the residue by flash column chromatography on silica gel to yield the pure **4-Bromo-1-isopropyl-1H-imidazole**.

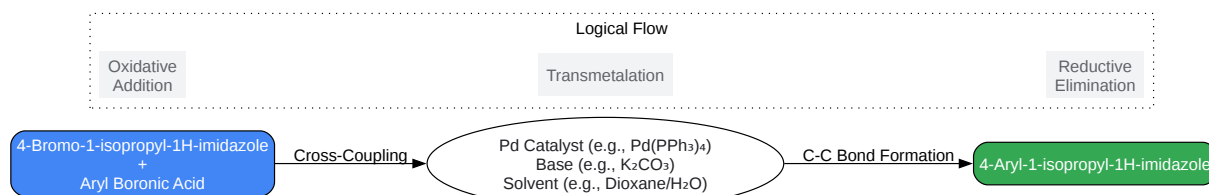
Applications in Drug Discovery and Organic Synthesis

4-Bromo-1-isopropyl-1H-imidazole serves as a key building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). [6] The brominated imidazole scaffold is a versatile precursor for creating diverse compound libraries.

The primary application involves its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the imidazole core and various aryl or heteroaryl boronic acids, a critical step in the synthesis of many kinase inhibitors and other biologically active molecules. [7][8]

General Workflow: Suzuki-Miyaura Cross-Coupling

This workflow illustrates the use of **4-Bromo-1-isopropyl-1H-imidazole** as a substrate in a typical Suzuki-Miyaura reaction to generate a 4-aryl-1-isopropyl-1H-imidazole derivative.



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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general method for the palladium-catalyzed coupling of **4-Bromo-1-isopropyl-1H-imidazole** with an arylboronic acid and can be adapted for specific substrates. [8] [9][10]

Materials:

- **4-Bromo-1-isopropyl-1H-imidazole** (1.0 equivalent)
- Arylboronic acid (1.2 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
- Potassium carbonate (K₂CO₃) (2.0 equivalents)
- 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

Procedure:

- In a round-bottom flask, combine **4-Bromo-1-isopropyl-1H-imidazole**, the arylboronic acid, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
- Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
- Add the degassed 1,4-dioxane and water solvent mixture.
- Heat the reaction mixture to reflux (typically 80-100 °C).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-isopropyl-1H-imidazole.

Biological Relevance

While specific biological activity data for **4-Bromo-1-isopropyl-1H-imidazole** is not extensively published, the imidazole scaffold is a privileged structure in medicinal chemistry.[1] Derivatives of substituted imidazoles are integral to numerous compounds developed as kinase inhibitors, enzyme modulators, and antimicrobial agents.[1][11] The isopropyl group can enhance metabolic stability and lipophilicity, which are critical parameters in drug design, while the imidazole core can act as a metal-binding pharmacophore or a hinge-binding motif in protein kinases.[1][7] Therefore, **4-Bromo-1-isopropyl-1H-imidazole** represents a valuable starting material for the synthesis of novel therapeutic candidates.

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